(10S,13R)-17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (10S,13R)-17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its intricate structure, which includes multiple rings and various functional groups, making it a subject of interest in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10S,13R)-17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves multi-step organic reactions. These steps may include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of the hydroxyl group at the 3-position and the dimethylheptan-2-yl side chain at the 17-position.
Stereoselective Reactions: Ensuring the correct stereochemistry at the 10S and 13R positions through the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to isolate the desired product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
(10S,13R)-17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol: can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction of the ketone or aldehyde back to the hydroxyl group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Halogenation or alkylation at specific positions on the aromatic rings using reagents like Br2 (Bromine) or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Halogenating Agents: Br2, Cl2
Catalysts: Chiral catalysts for stereoselective reactions
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols
Substitution Products: Halogenated or alkylated derivatives
Scientific Research Applications
(10S,13R)-17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol: has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (10S,13R)-17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: May include enzymes, receptors, and other proteins involved in cellular processes.
Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
(10S,13R)-17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol: can be compared with other similar compounds, such as:
Cholesterol: Shares a similar cyclopenta[a]phenanthrene core but differs in functional groups and side chains.
Steroids: Includes compounds like testosterone and estradiol, which also have a cyclopenta[a]phenanthrene structure but with different substituents and biological activities.
Properties
Molecular Formula |
C28H50O |
---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(10S,13R)-17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H50O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-26,29H,7-17H2,1-6H3/t19?,20?,21?,22?,23?,24?,25?,26?,27-,28+/m0/s1 |
InChI Key |
ARYTXMNEANMLMU-DVIQAALTSA-N |
Isomeric SMILES |
CC(C)C(C)CCC(C)C1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(C4)O)C)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.